[(6-Chloropyridin-3-yl)methyl](cyclobutylmethyl)propanedinitrile
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Overview
Description
(6-Chloropyridin-3-yl)methylpropanedinitrile is an organic compound with a complex structure that includes a chlorinated pyridine ring, a cyclobutylmethyl group, and a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)methylpropanedinitrile typically involves multiple steps:
Formation of the Chloropyridine Intermediate: The starting material, 6-chloropyridine, undergoes a series of reactions to introduce the methyl group at the 3-position.
Cyclobutylmethyl Addition: The intermediate is then reacted with cyclobutylmethyl bromide under basic conditions to form the cyclobutylmethyl derivative.
Propanedinitrile Introduction: Finally, the propanedinitrile group is introduced through a nucleophilic substitution reaction, typically using a cyanide source such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridin-3-yl)methylpropanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitriles or other substituted pyridines.
Scientific Research Applications
(6-Chloropyridin-3-yl)methylpropanedinitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The cyclobutylmethyl and propanedinitrile groups may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-Chloropyridin-3-yl)methyl]methylamine
- 2-Chloro-5-(methylaminomethyl)pyridine
- 6-Chloro-N-methyl-3-pyridinemethanamine
Uniqueness
(6-Chloropyridin-3-yl)methylpropanedinitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyclobutylmethyl group distinguishes it from other chloropyridine derivatives, potentially leading to different pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
647839-64-3 |
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Molecular Formula |
C14H14ClN3 |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
2-[(6-chloropyridin-3-yl)methyl]-2-(cyclobutylmethyl)propanedinitrile |
InChI |
InChI=1S/C14H14ClN3/c15-13-5-4-12(8-18-13)7-14(9-16,10-17)6-11-2-1-3-11/h4-5,8,11H,1-3,6-7H2 |
InChI Key |
UCEGWDUYOFRSBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC(CC2=CN=C(C=C2)Cl)(C#N)C#N |
Origin of Product |
United States |
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